Siponimod
Overview
Description
Siponimod, also known as Mayzent, is a selective sphingosine-1-phosphate receptor modulator used for oral administration in the treatment of multiple sclerosis (MS). It is specifically used to treat the relapsing forms of MS, including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease .
Molecular Structure Analysis
Siponimod has a chemical formula of C29H35F3N2O3 and a molar mass of 516.605 g·mol−1 . It is selective for the -1 and -5 SIP receptors .Chemical Reactions Analysis
Siponimod undergoes oxidative metabolism and subsequent biliary excretion, with an apparent systemic clearance of 3.11 L/h in patients with MS and an elimination half-life (t ½) of ≈30 h .Physical And Chemical Properties Analysis
Siponimod shows medium to slow absorption (median Tmax: 4 hours) and moderate distribution (Vz/F: 291 l) .Scientific Research Applications
Treatment of Secondary Progressive Multiple Sclerosis (SPMS)
- Application Summary : Siponimod is a next-generation, selective sphingosine 1-phosphate receptor (S1PR) 1 and 5 modulator. It is approved in several countries for the treatment of secondary progressive multiple sclerosis (SPMS) .
- Methods of Application : In the pivotal EXPAND trial, patients with SPMS were given once-daily oral siponimod 2 mg (initial dose titration over 6 days) .
- Results : Siponimod was significantly more effective than placebo in reducing clinical and MRI-defined outcomes of disease activity and disability progression, including 3-month confirmed disability progression on the Expanded Disability Status Scale (EDSS). These beneficial effects of siponimod appeared to be sustained during up to 5 years of treatment .
Direct Effects in the Central Nervous System
- Application Summary : Siponimod may have direct effects on the central nervous system (CNS). Different sphingosine 1-phosphate receptor subtypes are expressed in the brain and spinal cord, and their pharmacological effects may improve disease development and neuropathology .
- Results : The active role of siponimod in patients with progressive MS may be due to direct interaction with central nervous system cells .
Safety And Hazards
Siponimod has a safety profile similar to that of other agents in its class, including adverse events of special interest (i.e., those known to be associated with S1PR modulators). No new safety signals were identified during up to 5 years’ treatment in the open-label extension phase . It is recommended to avoid inhalation, contact with eyes and skin, and to use personal protective equipment when handling Siponimod .
Future Directions
Siponimod represents an important emerging option for the treatment of adult patients with SPMS with active disease evidenced by relapses or imaging-features of inflammatory activity . Long-term extension and real-world studies will allow further evaluation of efficacy and safety in this population .
properties
IUPAC Name |
1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHYPELVXPAIDH-HNSNBQBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153847 | |
Record name | Siponimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Inflammation of the white and gray matter tissues in the central nervous system caused by localized immune cell infiltration and their cytokines are the initial cause of damage in MS. B lymphocytes and their cytokines are other factors in the pathogenesis of MS. Lymphotoxin [or transforming growth factor beta (TGF-β)] and TNF-α produced by these cells encourage inflammation. The S1P receptor is an important receptor related to the function of lymphocytes and can be found in the central nervous system. S1P receptor (S1PR) signaling is associated with a wide variety of physiological processes for lymphocytes, including their egress and recirculation. Siponimod is classified as a sphingosine-1-phosphate (S1P) receptor modulator. Siponimod binds with high affinity to both S1P receptors 1 and 5. This drug blocks the ability of lymphocytes to release from the lymph nodes, decreasing the number of lymphocytes found in the peripheral blood. The mechanism by which siponimod exerts therapeutic effects in multiple sclerosis is not known at this time, but may involve the abovementioned decrease of lymphocytes into the central nervous system, decreasing the inflammatory effects of MS. | |
Record name | Siponimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12371 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Siponimod | |
CAS RN |
1230487-00-9, 1230487-85-0 | |
Record name | Siponimod | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1230487-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Siponimod [USAN:INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Isoquinolinebutanoic acid, beta-(((4,5-dihydro-5-(2-(1H-imidazol-2-ylamino)ethyl)-3-isoxazolyl)carbonyl)amino)-3,4-dihydro-gamma-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Siponimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12371 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Siponimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Siponimod | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR6P8L282I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
111-112 | |
Record name | Siponimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12371 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Citations
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